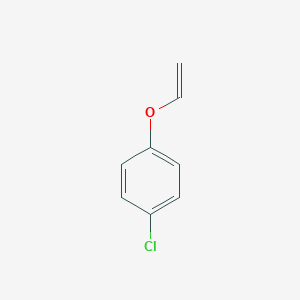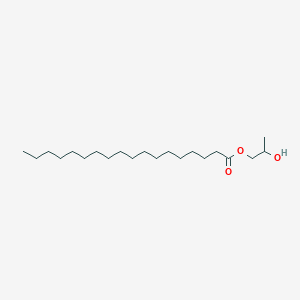
1-(3-Methoxyphenyl)urea
Overview
Description
The compound 1-(3-Methoxyphenyl)urea is a derivative of urea with a methoxyphenyl group attached to it. This class of compounds has been the subject of various studies due to their interesting properties and potential applications. For instance, derivatives of this compound have been synthesized and characterized for their nonlinear optical properties, antitumor activities, and enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of urea derivatives typically involves substitution reactions, where nucleophilic and electrophilic substitutions are common methods. For example, the synthesis of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one was achieved by a standard method and purified by repeated re-crystallization . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via two-step substitution and one-step oxidation . These methods are indicative of the versatile approaches that can be taken to synthesize this compound and its derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction is also used to determine the crystal structure, as seen in the studies of 1-cyclopentyl-3-(3-hydroxyphenyl)urea and 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . Density functional theory (DFT) optimization is another tool used to compare the synthesized structure with theoretical predictions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be explored through their interactions with various biological targets. For instance, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was analyzed for its antitumor activity and was also docked into the CDK4 protein to study its interactions with active site residues . This suggests that this compound derivatives can undergo specific reactions with biological molecules, which could be leveraged for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical properties such as crystal system, space group, and refractive index are characterized using techniques like X-ray diffraction and Brewster's angle method . The chemical properties, including enzyme inhibition and anticancer activities, are assessed through assays like MTT and enzyme inhibition assays . Theoretical calculations, such as DFT, are used to predict properties like molecular electrostatic potentials and frontier molecular orbitals, which are crucial for understanding the reactivity and interactions of these compounds .
Scientific Research Applications
Free Radical Scavenging and Cardioprotection : Some derivatives of 1-(3-Methoxyphenyl)urea, like T-0970 and T-0162, have been studied for their role as free radical scavengers. These compounds have been shown to reduce myocardial infarct size, indicating potential applications in cardioprotection (Hashimoto et al., 2001); (Yamashita et al., 2000).
Nonlinear Optical Properties : Research on derivatives like 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (MNC) and related compounds has revealed significant nonlinear optical properties. These materials have potential applications in photonics and optoelectronics (Maidur et al., 2017); (Kumar et al., 2011).
Crystal Structure and Material Science : The crystal structures of various derivatives have been explored for their potential applications in materials science. Studies have focused on the structural and bonding characteristics of these compounds, with implications for designing new materials with specific properties (Choi et al., 2011); (Crasta et al., 2004).
Antitumor Activity and Drug Design : Certain derivatives of this compound have been investigated for their antitumor activities. These studies contribute to the development of new pharmacological agents with potential applications in cancer therapy (Hu et al., 2018); (Mustafa et al., 2014).
Interactions with DNA and Enzymes : The interaction of derivatives with DNA and enzymes has been explored, providing insights into their potential therapeutic applications and mechanisms of action (Ajloo et al., 2015); (Katz & Strusz, 1968).
Optical and Structural Properties for Device Applications : The optical and structural properties of this compound derivatives have been investigated for potential applications in device manufacturing, especially in the field of nonlinear optics (Sarantou & Varvounis, 2022); (Shettigar et al., 2006).
Safety and Hazards
Future Directions
While specific future directions for 1-(3-Methoxyphenyl)urea are not explicitly mentioned in the retrieved data, it’s worth noting that indole derivatives, which share some structural features with urea derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It’s known that urea derivatives can bind with high affinity to multiple receptors , suggesting that 1-(3-Methoxyphenyl)urea may interact with various biological targets.
Mode of Action
Urea derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Pharmacokinetics
It’s suggested that the presence of two hydroxyl groups in some urea derivatives increases their solubility in water , which could potentially enhance the bioavailability of this compound.
Result of Action
Urea derivatives are known to have a wide spectrum of biological activities , suggesting that this compound could potentially exert various effects at the molecular and cellular levels.
properties
IUPAC Name |
(3-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPVLQWHRHMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160858 | |
| Record name | Urea, (m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139-77-5 | |
| Record name | N-(3-Methoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ureidoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-UREIDOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X6PPO2IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
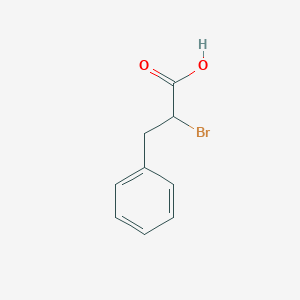

![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
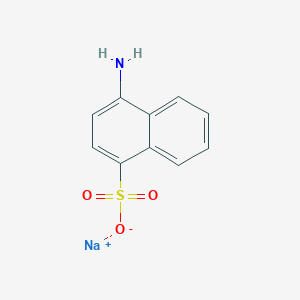
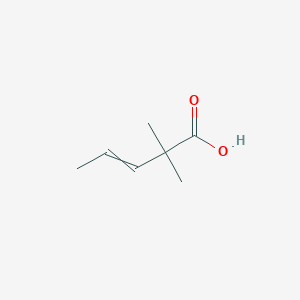
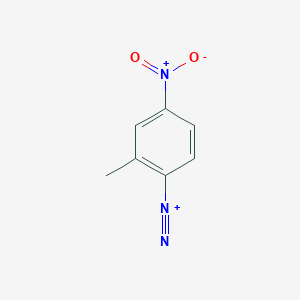
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
